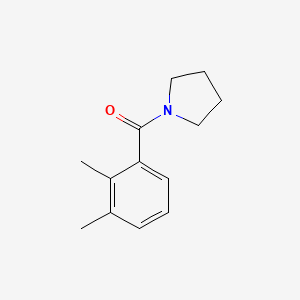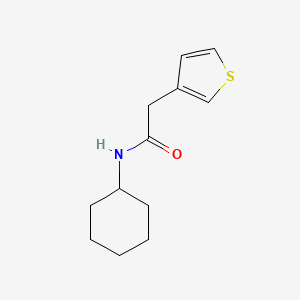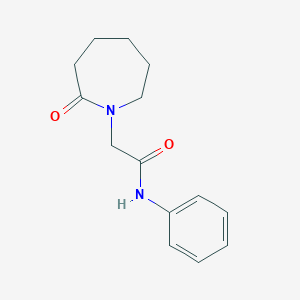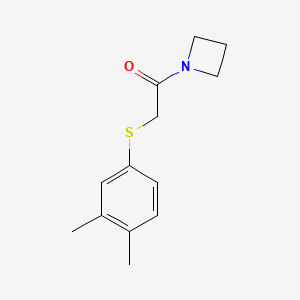
(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained popularity in recent years as a research chemical due to its unique properties and potential applications in scientific research.
作用機序
DCK works by blocking the NMDA receptor, which is responsible for regulating the transmission of glutamate in the brain. This results in a dissociative state where the individual feels detached from their surroundings and experiences altered perceptions of reality.
Biochemical and Physiological Effects:
DCK has been shown to have a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, respiratory depression, and decreased pain sensitivity. It has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using DCK in scientific research is its potency and selectivity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor blockade without the unwanted side effects of other drugs. However, one of the limitations of using DCK is its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are many potential future directions for research on DCK, including its use in the treatment of neurological disorders, its potential as a tool for studying the NMDA receptor, and its potential as a therapeutic agent in the treatment of substance use disorders. Further research is needed to fully understand the effects of DCK and its potential applications in scientific research.
合成法
The synthesis of DCK involves the reaction of 2,3-dimethylphenylacetone with pyrrolidine and methylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
DCK has been used in scientific research to study the effects of dissociative anesthetics on the central nervous system. It has been found to have similar effects to other arylcyclohexylamine class drugs such as ketamine and phencyclidine (PCP). DCK has also been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in the brain.
特性
IUPAC Name |
(2,3-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-6-5-7-12(11(10)2)13(15)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHWTPBPMWYDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)




